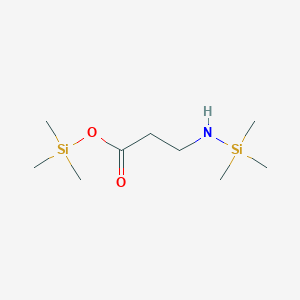
Trimethylsilyl 3-(trimethylsilylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-(trimethylsilylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound is commonly used in synthetic chemistry as a reagent for the protection of carboxylic acids and peptides. The compound has also been found to have potential applications in the field of medicine, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of trimethylsilyl 3-(trimethylsilylamino)propanoate involves the formation of a protective group around the carboxylic acid or peptide molecule. This protective group prevents unwanted reactions from occurring during subsequent chemical reactions. The protective group can be easily removed under mild conditions to yield the desired product.
Efectos Bioquímicos Y Fisiológicos
Trimethylsilyl 3-(trimethylsilylamino)propanoate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound does not exhibit any significant toxicity or adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of trimethylsilyl 3-(trimethylsilylamino)propanoate as a reagent for the protection of carboxylic acids and peptides has several advantages in laboratory experiments. The compound is easy to use and can be easily removed under mild conditions. However, the compound has some limitations, such as the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for the study of trimethylsilyl 3-(trimethylsilylamino)propanoate. One potential direction is the development of new synthetic methods for the preparation of the compound. Another direction is the study of the compound's potential applications in the field of medicine, particularly in the development of new drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of trimethylsilyl 3-(trimethylsilylamino)propanoate involves the reaction of trimethylsilyl chloride with 3-aminopropionic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with trimethylsilyl trifluoromethanesulfonate to yield the final compound.
Aplicaciones Científicas De Investigación
Trimethylsilyl 3-(trimethylsilylamino)propanoate has been extensively studied for its potential applications in various fields of science. In synthetic chemistry, the compound is commonly used as a reagent for the protection of carboxylic acids and peptides. The compound has also been found to have potential applications in the field of medicine, particularly in the development of new drugs.
Propiedades
Número CAS |
17891-86-0 |
|---|---|
Nombre del producto |
Trimethylsilyl 3-(trimethylsilylamino)propanoate |
Fórmula molecular |
C9H23NO2Si2 |
Peso molecular |
233.45 g/mol |
Nombre IUPAC |
trimethylsilyl 3-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C9H23NO2Si2/c1-13(2,3)10-8-7-9(11)12-14(4,5)6/h10H,7-8H2,1-6H3 |
Clave InChI |
WRNXABBYSLTNAT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCC(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)NCCC(=O)O[Si](C)(C)C |
Sinónimos |
N-Trimethylsilyl-β-alanine trimethylsilyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



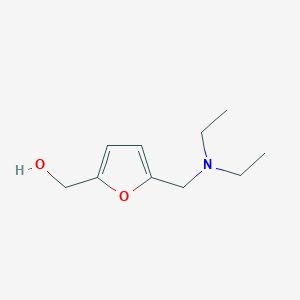
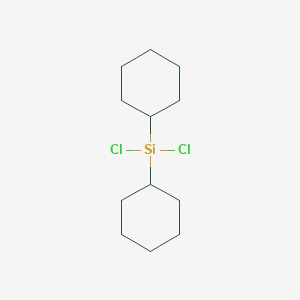
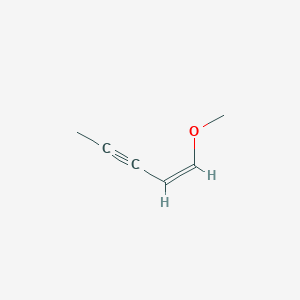
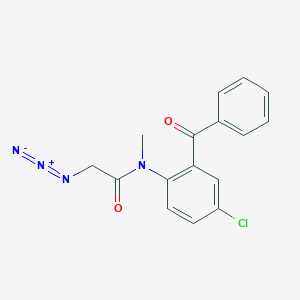
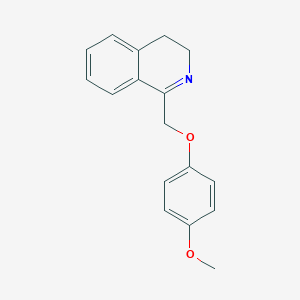
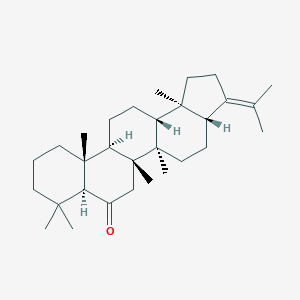
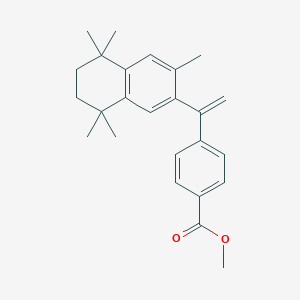
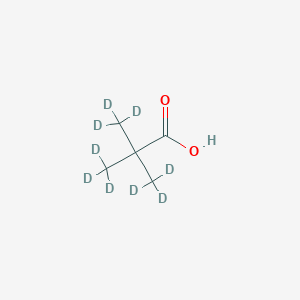
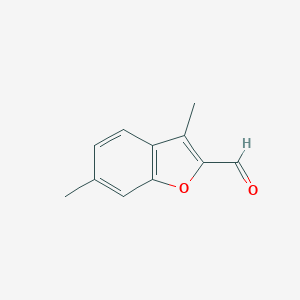
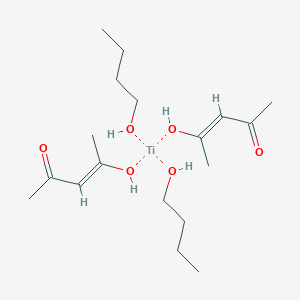
![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)
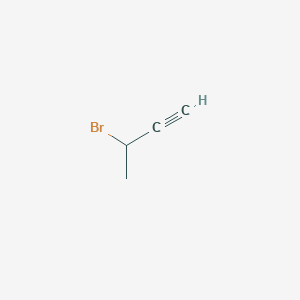
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)